1-(3,4-Diethoxyphenyl)ethanamine chemical properties
1-(3,4-Diethoxyphenyl)ethanamine chemical properties
Executive Summary
1-(3,4-Diethoxyphenyl)ethanamine is a chiral primary amine featuring a substituted catechol diether scaffold. As a derivative of the pharmacologically significant phenethylamine class, it serves as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its structure, characterized by a stereocenter at the alpha-carbon and two activating ethoxy groups on the aromatic ring, offers multiple sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, outlines robust synthetic and purification protocols based on established chemical principles, details expected analytical characterizations, and discusses its handling and potential applications. The methodologies presented are designed to be self-validating, emphasizing the causal relationships between reaction conditions and outcomes to ensure reproducibility and safety.
Chemical Identity and Structural Analysis
The fundamental properties of 1-(3,4-Diethoxyphenyl)ethanamine are summarized below. The presence of a chiral center is a critical structural feature, meaning the compound exists as a racemic mixture unless a stereoselective synthesis or resolution is performed.
| Property | Value | Source |
| IUPAC Name | 1-(3,4-Diethoxyphenyl)ethan-1-amine | N/A |
| CAS Number | 105321-50-4 | [1] |
| Molecular Formula | C₁₂H₁₉NO₂ | [1] |
| Molecular Weight | 209.28 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |
The molecule's structure combines a nucleophilic primary amine with an electron-rich aromatic system, dictating its reactivity. The ethoxy groups are moderate activating groups, directing electrophilic aromatic substitution to the ortho and para positions relative to themselves.
Synthesis and Purification Protocols
The most logical and efficient pathway to 1-(3,4-Diethoxyphenyl)ethanamine is through the reductive amination of the corresponding ketone, 1-(3,4-diethoxyphenyl)ethanone. This approach is widely applicable in amine synthesis due to its high efficiency and the commercial availability of precursors.[2][3]
Synthetic Workflow Overview
The synthesis is a two-step process starting from commercially available 1,2-diethoxybenzene: (1) Friedel-Crafts acylation to synthesize the ketone precursor, and (2) Reductive amination of the ketone to yield the target amine.
Caption: Overall workflow for the synthesis and purification of 1-(3,4-Diethoxyphenyl)ethanamine.
Protocol I: Modern Reductive Amination
This one-pot protocol is favored for its mild conditions and high selectivity, minimizing over-alkylation, a common issue with direct alkylation methods.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is less reactive towards the ketone starting material than the intermediate iminium ion, reducing side reactions.[4]
Methodology:
-
Reaction Setup: To a solution of 1-(3,4-diethoxyphenyl)ethanone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M), add ammonium acetate (NH₄OAc, 3-5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion. The progress can be monitored by TLC or GC-MS.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition is crucial to control the initial exotherm and any gas evolution.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours until the reaction is complete as determined by analytical monitoring.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent in vacuo. The resulting crude amine can be purified by vacuum distillation or flash column chromatography on silica gel.
Protocol II: Leuckart-Wallach Reaction (Classical Method)
This classical method uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][6] It is a robust but often lower-yielding method that requires high temperatures.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a distillation head, combine 1-(3,4-diethoxyphenyl)ethanone (1.0 eq) and ammonium formate (3-5 eq).
-
Thermal Reaction: Heat the mixture to 160-180 °C.[7] The reaction will produce water and carbon dioxide. Water is continuously removed by distillation. Causality Note: The removal of water drives the equilibrium towards the formation of the intermediate N-formyl amine.
-
Hydrolysis: After 4-8 hours of heating, cool the reaction mixture. Add aqueous hydrochloric acid (e.g., 6 M HCl) and reflux for 2-4 hours to hydrolyze the formyl intermediate to the primary amine.
-
Workup and Purification: Cool the mixture and basify with a strong base (e.g., 20% NaOH) until pH > 12. Extract the product with an organic solvent (e.g., diethyl ether or toluene). The subsequent purification follows the steps outlined in Protocol 3.2.
Caption: Simplified mechanism of reductive amination.
Spectroscopic and Physical Properties
Accurate characterization is essential for confirming the identity and purity of the final product. The following data are predicted based on the known structure and spectral data from analogous compounds.[8]
| Property | Predicted Value |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-6.8 (m, 3H, Ar-H), 4.1 (q, 2H, OCH₂), 4.0 (q, 2H, OCH₂), 3.8 (q, 1H, CH-NH₂), 1.8 (s, 2H, NH₂), 1.4 (t, 6H, OCH₂CH₃), 1.3 (d, 3H, CH-CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.2, 148.5, 138.0, 118.5, 112.0, 111.5 (Ar-C), 64.5 (OCH₂), 52.0 (CH-NH₂), 24.5 (CH-CH₃), 15.0 (OCH₂CH₃) ppm. |
| IR (thin film) | 3380-3300 (N-H stretch), 3050 (C-H aromatic), 2980-2850 (C-H aliphatic), 1600, 1515 (C=C aromatic), 1260 (C-O ether) cm⁻¹. |
| Mass Spec (EI) | M⁺ at m/z = 209. Predicted fragments: 194 (M-CH₃), 180 (M-C₂H₅). |
Safety, Handling, and Storage
1-(3,4-Diethoxyphenyl)ethanamine and its structural analogs are classified as hazardous chemicals. Safe handling is paramount to prevent injury.[9][10]
Hazard Identification
Based on data for structurally similar amines, the compound should be treated as:
-
Harmful: May be harmful if swallowed or inhaled.
-
Irritant: May cause respiratory irritation.
Safe Handling Protocol
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Nitrile or neoprene gloves.
-
Chemical splash goggles and a face shield.
-
A flame-resistant lab coat.[12]
-
-
Dispensing: Use caution when transferring. Avoid creating aerosols. Ensure all containers are clearly labeled.
-
Waste Disposal: Dispose of chemical waste in a designated, sealed container according to institutional and local regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[11]
Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11] Store in a locked cabinet or area accessible only to authorized personnel.
Potential Research Applications
The true value of 1-(3,4-Diethoxyphenyl)ethanamine lies in its utility as a synthetic intermediate. Its structural motifs are present in a variety of biologically active molecules.
-
Pharmaceutical Scaffolding: Phenethylamine derivatives are precursors to a vast number of pharmaceuticals. For example, the related compound 2-(3,4-dimethoxyphenyl)ethanamine is a key intermediate in the synthesis of Verapamil, a calcium channel blocker used to treat high blood pressure.[14] The title compound provides a chiral handle and a diethoxy-substituted ring that can be used to modulate properties like solubility, metabolism, and receptor binding affinity in drug discovery programs.
-
Chiral Ligands: The primary amine can be functionalized to create chiral ligands for asymmetric catalysis, a cornerstone of modern chemical synthesis.
-
Probe Synthesis: The compound can be used to synthesize molecular probes for studying biological systems, where the diethoxyphenyl group can be tailored for specific interactions or detection methods.
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Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. PubMed. [Link]
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- US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
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